molecular formula C8H8N2O2S B15310732 2-Methyl-6-nitrobenzothioamide

2-Methyl-6-nitrobenzothioamide

Cat. No.: B15310732
M. Wt: 196.23 g/mol
InChI Key: MSWFBBRMHMLUCT-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the benzene ring, along with a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitrobenzothioamide typically involves the nitration of 2-methylbenzothioamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitrobenzothioamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the thioamide group is oxidized to a sulfoxide or sulfone.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-Methyl-6-aminobenzothioamide.

    Substitution: Various substituted benzothioamides depending on the nucleophile used.

    Oxidation: 2-Methyl-6-nitrobenzothiosulfoxide or 2-Methyl-6-nitrobenzothiosulfone.

Scientific Research Applications

2-Methyl-6-nitrobenzothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties. Researchers study these derivatives to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound and its derivatives are investigated for their use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity allows for the modification of its structure to produce compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

2-Methyl-6-nitrobenzothioamide can be compared with other similar compounds such as:

    2-Methyl-6-nitrobenzothiazole: Similar structure but with a thiazole ring instead of a thioamide group. It has different reactivity and biological activities.

    2-Methyl-6-aminobenzothioamide: The reduced form of this compound with an amino group instead of a nitro group. It has different chemical properties and biological activities.

    2-Methyl-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide group. It has different reactivity and applications.

The uniqueness of this compound lies in its combination of a nitro group and a thioamide group, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-methyl-6-nitrobenzenecarbothioamide

InChI

InChI=1S/C8H8N2O2S/c1-5-3-2-4-6(10(11)12)7(5)8(9)13/h2-4H,1H3,(H2,9,13)

InChI Key

MSWFBBRMHMLUCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=S)N

Origin of Product

United States

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